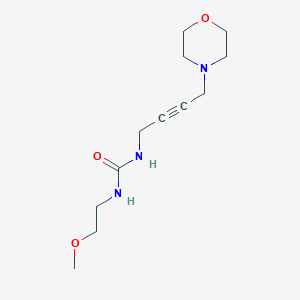
N-(3-(1H-imidazol-1-yl)propyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3-(1H-imidazol-1-yl)propyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide" is a complex organic molecule that appears to be related to various research areas, including crystallography, synthesis of novel organic compounds, and pharmaceutical applications. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds that can help us understand the potential characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including techniques such as the Gewald synthesis, Suzuki reaction, hydrolysis, and amidation reactions . For example, the synthesis of 6-(2-Fluorophenyl)-N-(p-Tolyl)imidazo[1,2-a]pyridine-2-carboxamide involves a ring closure reaction followed by the Suzuki reaction, hydrolysis, and amidation . Similarly, novel Schiff bases were synthesized using a base and sulfur powder in the Gewald synthesis technique, followed by a reaction with 1,3-disubstituted pyrazole-4-carboxaldehyde . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
X-ray diffraction is a common technique used to determine the molecular structure of compounds . For instance, the structure of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was confirmed by single crystal X-ray diffraction studies . Density functional theory (DFT) calculations are also employed to optimize and calculate molecular geometries and electronic structures, which are then compared with experimental data . These approaches could be used to analyze the molecular structure of "N-(3-(1H-imidazol-1-yl)propyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide".
Chemical Reactions Analysis
The chemical reactivity of similar compounds can be inferred from their molecular electrostatic potential and frontier molecular orbitals, which are investigated using DFT . For example, the electrophilic and nucleophilic regions of a molecule's surface can be identified, which helps predict how it might react with other substances . The compound's reactivity could also be influenced by the presence of functional groups such as imidazole, pyrazole, and amide, which are known to participate in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include thermal stability, as some compounds are found to be stable up to certain temperatures . Intermolecular interactions, such as hydrogen bonding, play a significant role in the crystal packing and stability of these compounds . The Hirshfeld surface analysis is a tool that can graphically reveal the differences in spatial arrangements of molecules in different polymorphs . These analyses could be applied to understand the physical and chemical properties of the compound .
Aplicaciones Científicas De Investigación
1. Structure-Activity Relationships in Medicinal Chemistry
The structure-activity relationships (SARs) of compounds structurally similar to N-(3-(1H-imidazol-1-yl)propyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide have been explored for their potential as 5-lipoxygenase inhibitors. These studies are crucial in medicinal chemistry for optimizing the biological activity and minimizing side effects of therapeutic agents (Mano et al., 2004).
2. Anticonvulsant Activity
Research has been conducted on derivatives of N-(3-(1H-imidazol-1-yl)propyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide to assess their anticonvulsant activity. This is significant in the development of new therapeutic agents for the treatment of epilepsy and related seizure disorders (Aktürk et al., 2002).
3. Radiotracer Synthesis for Brain Imaging
Compounds like N-(3-(1H-imidazol-1-yl)propyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide have been synthesized for potential use as radiotracers in positron emission tomography (PET) to study brain receptors, indicating their importance in neuroscientific research and drug development (Katoch-Rouse & Horti, 2003).
4. Cytotoxicity Studies for Cancer Research
Derivatives of this compound have been synthesized and evaluated for cytotoxic activity against cancer cells. This research contributes to the ongoing search for new anticancer drugs (Hassan et al., 2014).
5. Chemical Synthesis and Characterization
Studies have been conducted on the synthesis and structural characterization of compounds similar to N-(3-(1H-imidazol-1-yl)propyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide. These studies are foundational in medicinal chemistry and drug design (McLaughlin et al., 2016).
6. Exploration of Novel Pharmacological Agents
Research on derivatives of this compound has led to the discovery of new pharmacological agents with potential therapeutic applications, showcasing the importance of chemical derivatives in drug discovery (Wise et al., 1987).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)-4-methoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O2/c1-25-15-11-23(14-5-3-13(18)4-6-14)21-16(15)17(24)20-7-2-9-22-10-8-19-12-22/h3-6,8,10-12H,2,7,9H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRGLBZJBZPAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)NCCCN2C=CN=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]quinazoline](/img/structure/B2518449.png)
![2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2518451.png)
![methyl 2-{[5-(1-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2518452.png)

![1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2518454.png)
![2-Methyl-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518455.png)
![4-[butyl(ethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2518456.png)
![2,6-DIfluoro-4-[(4-methoxyphenyl)methoxy]benzaldehyde](/img/structure/B2518459.png)


![1-(2,5-dimethylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2518467.png)

![1-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-3-(4-methylphenyl)thiourea](/img/structure/B2518469.png)